molecular formula C14H15ClN2O2S B5023828 4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5023828
M. Wt: 310.8 g/mol
InChI Key: AYMBJIUSTCCILL-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chlorinated benzene ring, methyl groups, a pyridine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene derivative. The general synthetic route includes:

    Methylation: The addition of methyl groups to specific positions on the benzene ring.

    Pyridine Attachment: The attachment of a pyridine moiety to the sulfonamide group.

Each of these steps requires specific reagents and conditions, such as the use of chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and sulfonating agents (e.g., sulfonyl chloride). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom and other substituents on the benzene ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 4-chloro-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
  • 4-chloro-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Uniqueness

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the pyridine moiety at the 4-position, which can influence its binding affinity and selectivity for molecular targets. This structural feature may enhance its effectiveness in certain applications compared to similar compounds with different pyridine positions.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-3-5-16-6-4-12/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBJIUSTCCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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